A Comprehensive Technical Guide to 5-(Phenylamino)-1,3-thiazole-4-carboxylic Acid
A Comprehensive Technical Guide to 5-(Phenylamino)-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth technical examination of 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its precise chemical nomenclature, detailed synthetic pathways with mechanistic insights, and a comprehensive analysis of its physicochemical properties. Furthermore, this document synthesizes current knowledge on the broad-spectrum biological activities associated with the 1,3-thiazole scaffold, positioning this specific molecule within the broader context of drug discovery and development. The methodologies presented herein are grounded in established chemical principles, providing researchers with the foundational knowledge required for the synthesis, characterization, and strategic application of this promising molecular scaffold.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to the process of drug discovery, with a significant percentage of FDA-approved small-molecule drugs incorporating one or more such rings. Among these, the thiazole ring, a five-membered heteroaromatic structure containing sulfur and nitrogen, is a privileged scaffold.[1] The thiazole nucleus is a key component in numerous clinically important molecules, demonstrating an extensive range of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2]
The versatility of the thiazole ring stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets.[2] Specifically, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid and related structures have been the focus of intensive research, leading to the development of novel therapeutic agents.[3][4] This guide focuses on a specific, yet representative, member of this class: 5-Anilino-1,3-thiazole-4-carboxylic acid, providing a technical framework for its study and exploitation in research and development settings.
Nomenclature and Chemical Structure
A precise understanding of a molecule's identity begins with its formal nomenclature and structure.
IUPAC Nomenclature
According to the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for the topic compound is 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid .[5][6]
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1,3-Thiazole: This is the name for the parent five-membered heterocyclic ring containing a sulfur atom at position 1 and a nitrogen atom at position 3.[2][7]
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-4-carboxylic acid: This suffix indicates that a carboxyl group (-COOH) is attached to the 4th position of the thiazole ring.[7]
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5-(Phenylamino)-: This prefix denotes a phenylamino group (more commonly known as an anilino group, -NH-C₆H₅) substituted at the 5th position of the ring.
The term "5-Anilino-1,3-thiazole-4-carboxylic acid" is a widely used and accepted common name for this compound.
Chemical Structure
The planar structure of the thiazole ring results in significant pi-electron delocalization, conferring a degree of aromaticity that contributes to its chemical stability.[2]
Caption: 2D structure of 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid.
Synthesis and Mechanistic Insights
The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a cornerstone method, involving the condensation of an α-halocarbonyl compound with a thioamide-containing species.[1] For the target molecule, a logical and efficient pathway involves the reaction between an α-halo-β-ketoester derivative and thiourea, followed by hydrolysis.
Synthetic Workflow
The overall transformation can be visualized as a three-step process starting from commercially available reagents. This approach provides a reliable and scalable route to the desired product.
Caption: Synthetic workflow for 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative method. Researchers should always conduct their own risk assessments and optimize conditions as necessary.
Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-(phenylamino)propanoate (Intermediate)
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Reagents: Phenylamine (aniline), Ethyl 3-chloro-3-oxopropanoate.
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Procedure: To a solution of aniline in a suitable aprotic solvent (e.g., dichloromethane) cooled in an ice bath, slowly add ethyl 3-chloro-3-oxopropanoate.
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An organic base, such as triethylamine, is added to scavenge the HCl byproduct, driving the reaction to completion.
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The reaction mixture is stirred at room temperature until completion (monitored by TLC).
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The crude product is isolated via aqueous workup and purified, typically by column chromatography.
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Causality: The nucleophilic aniline attacks the electrophilic acyl chloride. The base is crucial to prevent protonation of the aniline starting material, which would render it non-nucleophilic.
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Step 2: Hantzsch Thiazole Synthesis
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Reagents: Ethyl 2-chloro-3-oxo-3-(phenylamino)propanoate, Thiourea, Ethanol.
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Procedure: Dissolve the chlorinated intermediate and thiourea in ethanol.
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Reflux the mixture for several hours. The reaction mechanism involves the nucleophilic sulfur of thiourea attacking the carbon bearing the chlorine, followed by cyclization and dehydration to form the aromatic thiazole ring.[1]
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Upon cooling, the product, ethyl 5-(phenylamino)-1,3-thiazole-4-carboxylate, often precipitates and can be collected by filtration.
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Causality: The high temperature (reflux) provides the necessary activation energy for the cyclization and dehydration steps. Ethanol is an effective polar protic solvent for dissolving the reactants.
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Step 3: Saponification to the Carboxylic Acid
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Reagents: Ethyl 5-(phenylamino)-1,3-thiazole-4-carboxylate, Sodium Hydroxide (NaOH), Water/Ethanol mixture.
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Procedure: Suspend the ester in a mixture of ethanol and aqueous NaOH solution.
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Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
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After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3.
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The final product, 5-(phenylamino)-1,3-thiazole-4-carboxylic acid, will precipitate out of the acidic solution.
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Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent acidification protonates the carboxylate anion, causing the neutral, less soluble carboxylic acid to precipitate.
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Purification and Characterization
The final compound should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a high-purity solid. Identity and purity must be confirmed through a suite of analytical techniques:
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¹H NMR Spectroscopy: To confirm the presence of aromatic protons from the phenyl ring, the N-H proton, and the thiazole ring proton.
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¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid, the N-H bond, and aromatic C-H bonds.
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Melting Point Analysis: To assess the purity of the final product.
Physicochemical and Spectroscopic Data
The following table summarizes key computed and expected analytical data for the title compound.
| Property | Value | Source/Method |
| IUPAC Name | 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid | IUPAC Rules[5][6] |
| Molecular Formula | C₁₀H₈N₂O₂S | - |
| Molecular Weight | 220.25 g/mol | - |
| Appearance | Expected to be a solid (e.g., white to pale yellow powder) | General observation for similar compounds |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~9.5 (s, 1H, NH), δ ~8.0 (s, 1H, thiazole-H), δ 7.0-7.5 (m, 5H, Ar-H) | Predicted |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~160 (thiazole C2), δ ~140 (thiazole C5), δ ~120-130 (Ar-C), δ ~110 (thiazole C4) | Predicted |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~3000 (br, O-H), ~1700 (C=O), ~1600 (C=N, C=C) | Predicted |
Applications in Drug Discovery
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry due to its wide array of biological activities.[8] Derivatives have been extensively explored for various therapeutic applications.
Spectrum of Biological Activities
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Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[3][9]
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Antiviral Activity: The thiazole nucleus is present in compounds investigated for activity against viruses such as Tobacco Mosaic Virus (TMV).[3]
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Anticancer Activity: Numerous 1,3,4-thiadiazole (an isomer) and 1,3-thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10][11]
-
Anti-inflammatory Properties: Certain thiazole-containing compounds, like the non-steroidal anti-inflammatory drug Meloxicam, highlight the potential of this scaffold in developing anti-inflammatory agents.[2]
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Enzyme Inhibition: The structural features of aminothiazoles make them suitable candidates for designing inhibitors of enzymes such as carbonic anhydrase and various kinases.[12]
The structure of 5-(phenylamino)-1,3-thiazole-4-carboxylic acid, with its hydrogen bond donors (NH, COOH) and acceptors (N, C=O), and its aromatic ring system, possesses the key pharmacophoric features to interact with a variety of biological targets.
Caption: Potential therapeutic applications of the core molecular scaffold.
Conclusion and Future Outlook
5-(Phenylamino)-1,3-thiazole-4-carboxylic acid represents a synthetically accessible and highly versatile molecular scaffold. Its structure is emblematic of a class of compounds that has consistently yielded biologically active molecules. The synthetic routes are robust, relying on fundamental and scalable organic reactions.
Future research should focus on creating libraries of analogues based on this core structure. Systematic modification of the phenylamino group and derivatization of the carboxylic acid moiety will be crucial for developing structure-activity relationships (SAR) and optimizing potency and selectivity for specific biological targets. As synthetic methodologies continue to advance, the exploration of novel thiazole derivatives like the one detailed in this guide will remain a fertile ground for the discovery of next-generation therapeutic agents.
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